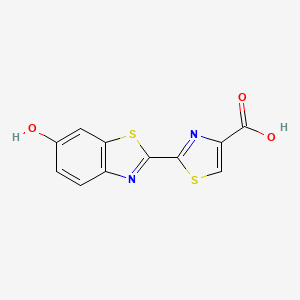
Dehydroluciferin
Vue d'ensemble
Description
Dehydroluciferin is a molecule that is essential for the emission of light in bioluminescent organisms such as fireflies . It was first identified as one of the products formed during the biological oxidation of luciferin . Dehydroluciferin is present in small quantities in the firefly and can be prepared from luciferin by chemical oxidation .
Synthesis Analysis
The synthesis of Dehydroluciferin involves the oxidation of firefly luciferin with molecular oxygen . Firefly luciferase, a member of the acyl-adenylate/thioester-forming superfamily of enzymes, catalyzes this oxidation . The enzyme also has a catalytic function of fatty acyl-CoA synthesis from fatty acids in the presence of ATP, Mg2+, and coenzyme A .
Molecular Structure Analysis
Dehydroluciferin contains a total of 26 bonds; 20 non-H bonds, 7 multiple bonds, 1 rotatable bond, 7 double bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aliphatic), and 1 imine (aliphatic) .
Chemical Reactions Analysis
Dehydroluciferin, a prevalent oxidative breakdown product of luciferin, is a potent inhibitor of Ultra-Glo™ luciferase . Its formation in the detection reagent is responsible for the decreased ability to detect ATP .
Physical And Chemical Properties Analysis
Dehydroluciferin is a prevalent oxidative breakdown product of luciferin . It is a potent inhibitor of Ultra-Glo™ luciferase and its formation in the detection reagent is responsible for the decreased ability to detect ATP .
Applications De Recherche Scientifique
Bioluminescent Detection Systems
- Application Summary : Dehydroluciferin is used in the synthesis of peptide-luciferin conjugates, which play a pivotal role in the development of bioluminescent detection systems. These systems are based on the determination of protease enzyme activity .
- Methods of Application : The synthesis of an N-peptide-6-amino-d-luciferin conjugate (Fmoc-Gly-Pro-6-amino-d-luciferin) was achieved with a simple fragment condensation method in adequate yields .
- Results or Outcomes : The resulting conjugate was successfully used in a bioluminescent system, in vitro, demonstrating the applicability of the method .
ATP Detection Assays
- Application Summary : Dehydroluciferin, a prevalent oxidative breakdown product of luciferin, is a potent inhibitor of Ultra-GloTM luciferase. Its formation in the detection reagent is responsible for the decreased ability to detect ATP .
- Methods of Application : The study demonstrates that dehydroluciferin forms in the detection reagent and inhibits Ultra-GloTM luciferase .
- Results or Outcomes : The formation of dehydroluciferin in the detection reagent leads to a decreased ability to detect ATP .
Luminescence Reaction
- Application Summary : Dehydroluciferin is known to be a potent inhibitor of the luminescence reaction .
- Methods of Application : Dehydroluciferin can be prepared from luciferin by chemical oxidation or heating in alkaline solution .
- Results or Outcomes : The study found that dehydroluciferin inhibits the luminescence reaction .
Thermal Stable Substrates for Bioluminescence-Based Detection Systems
- Application Summary : Dehydroluciferin, a prevalent oxidative breakdown product of luciferin, is a potent inhibitor of Ultra-GloTM luciferase. Its formation in the detection reagent is responsible for the decreased ability to detect ATP .
- Methods of Application : The study demonstrates that dehydroluciferin forms in the detection reagent and inhibits Ultra-GloTM luciferase .
- Results or Outcomes : The formation of dehydroluciferin in the detection reagent leads to a decreased ability to detect ATP .
Synthesis of N-Peptide-6-Amino-d-Luciferin Conjugates
- Application Summary : Dehydroluciferin is used in the synthesis of N-peptide-6-amino-d-luciferin conjugates. However, as dehydroluciferin is a very efficient inhibitor of luciferase, it is not suitable for the measurement of enzymatic activity .
- Methods of Application : The synthesis of an N-peptide-6-amino-d-luciferin conjugate was achieved with a simple fragment condensation method in adequate yields .
- Results or Outcomes : The resulting conjugate was successfully used in a bioluminescent system, in vitro, demonstrating the applicability of the method .
Inhibition of Luminescence Reaction
- Application Summary : A sample doped with 1% dehydroluciferin shows less than half the flash height and less than 25% of the total integration over 15 minutes. Dehydroluciferin can form during the synthesis or storage .
- Methods of Application : Dehydroluciferin can be prepared from luciferin by chemical oxidation or heating in alkaline solution .
- Results or Outcomes : The study found that dehydroluciferin inhibits the luminescence reaction .
Thermal Stable Substrates for Bioluminescence-Based Detection Systems
- Application Summary : Dehydroluciferin, a prevalent oxidative breakdown product of luciferin, is a potent inhibitor of Ultra-GloTM luciferase. Its formation in the detection reagent is responsible for the decreased ability to detect ATP .
- Methods of Application : The study demonstrates that dehydroluciferin forms in the detection reagent and inhibits Ultra-GloTM luciferase .
- Results or Outcomes : The formation of dehydroluciferin in the detection reagent leads to a decreased ability to detect ATP .
Synthesis of N-Peptide-6-Amino-d-Luciferin Conjugates
- Application Summary : Dehydroluciferin is used in the synthesis of N-peptide-6-amino-d-luciferin conjugates. However, as dehydroluciferin is a very efficient inhibitor of luciferase, it is not suitable for the above-mentioned measurement of enzymatic activity .
- Methods of Application : The synthesis of an N-peptide-6-amino-d-luciferin conjugate was achieved with a simple fragment condensation method in adequate yields .
- Results or Outcomes : The resulting conjugate was successfully used in a bioluminescent system, in vitro, demonstrating the applicability of the method .
Inhibition of Luminescence Reaction
- Application Summary : A sample doped with 1% dehydroluciferin shows less than half the flash height and less than 25% of the total integration over 15 minutes. Dehydroluciferin can form during the synthesis or storage .
- Methods of Application : Dehydroluciferin can be prepared from luciferin by chemical oxidation or heating in alkaline solution .
- Results or Outcomes : The study found that dehydroluciferin inhibits the luminescence reaction .
Orientations Futures
The study of Dehydroluciferin and its properties is pivotal for the development of bioluminescent detection systems . Future research could focus on improving the thermal stability of substrates for bioluminescence-based detection systems . The results of such studies could serve as foundations for the next generation of bioluminescence ATP detection assays with desirable reagent stability .
Propriétés
IUPAC Name |
2-(6-hydroxy-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O3S2/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16/h1-4,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCGRDQQIOGCKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)SC(=N2)C3=NC(=CS3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347299 | |
| Record name | Dehydroluciferin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydroluciferin | |
CAS RN |
20115-09-7 | |
| Record name | Dehydroluciferin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



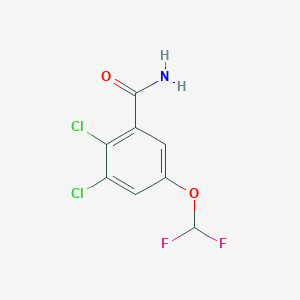
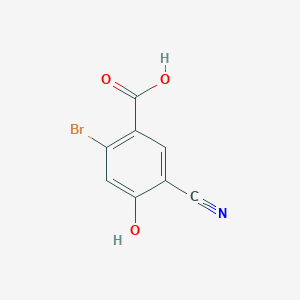
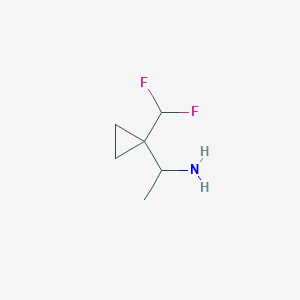
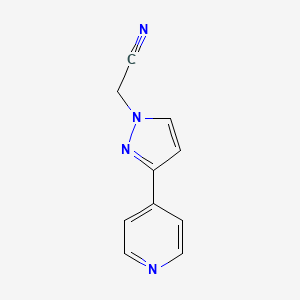
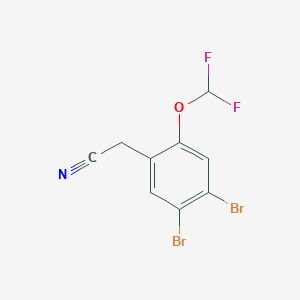
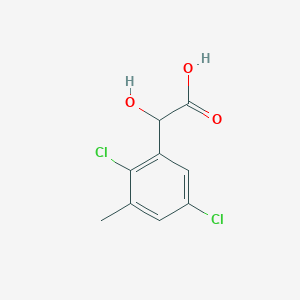
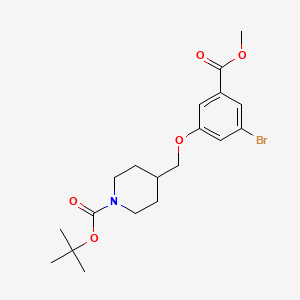
![tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B1459872.png)
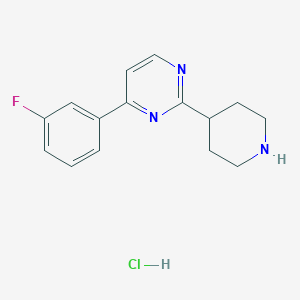
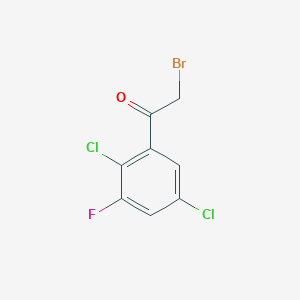
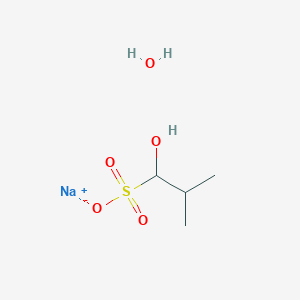
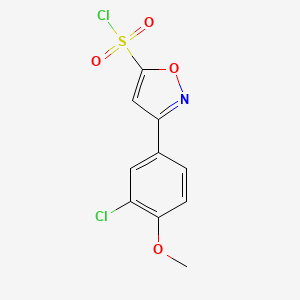
![3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B1459877.png)
